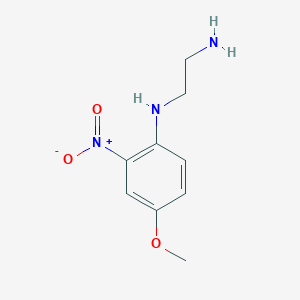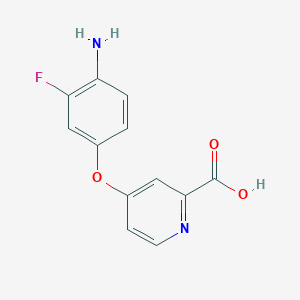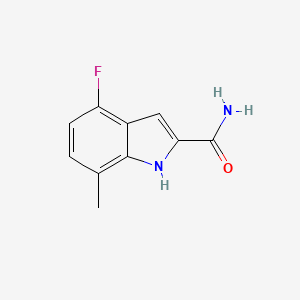
Methyl 2-(3-ethoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-ethoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a methyl ester group attached to a 2-(3-ethoxyphenyl)propanoate moiety, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-ethoxyphenyl)propanoate typically involves the esterification of 2-(3-ethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-ethoxyphenyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2-(3-ethoxyphenyl)propanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Hydrolysis: 2-(3-ethoxyphenyl)propanoic acid and methanol.
Reduction: 2-(3-ethoxyphenyl)propanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-ethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into an active pharmaceutical ingredient.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(3-ethoxyphenyl)propanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that hydrolyze esters into their corresponding acids and alcohols. This hydrolysis can release active compounds that exert therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological context and the active compounds released.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-(3-ethoxyphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(4-ethoxyphenyl)propanoate: Similar structure but with the ethoxy group in the para position instead of the meta position.
Uniqueness
Methyl 2-(3-ethoxyphenyl)propanoate is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 2-(3-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O3/c1-4-15-11-7-5-6-10(8-11)9(2)12(13)14-3/h5-9H,4H2,1-3H3 |
InChI Key |
HXYGVVVVHBIENL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



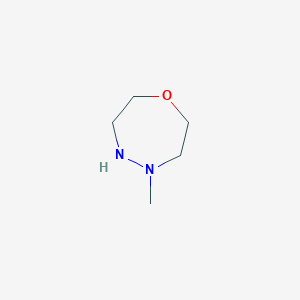
![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)
![(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde](/img/structure/B14905118.png)
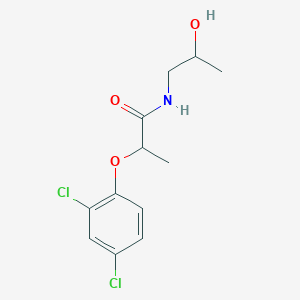
![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
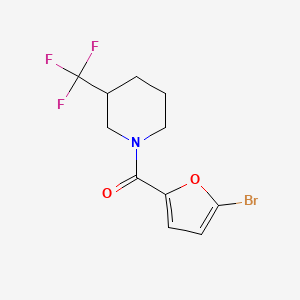
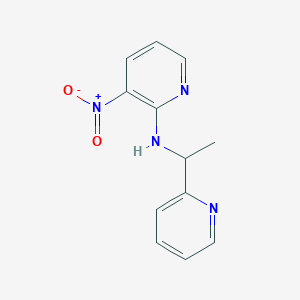

![4-[(4-Ethoxyphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B14905149.png)
